molecular formula C14H14N+ B262838 2-Styryl-1-methylpyridinium

2-Styryl-1-methylpyridinium

Katalognummer B262838
Molekulargewicht: 196.27 g/mol
InChI-Schlüssel: DPFSUMYBQCUYEJ-ZHACJKMWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Styryl-1-methylpyridinium (SMP) is a heterocyclic organic compound that has garnered significant attention in the scientific community due to its unique properties and potential applications in various fields. SMP is a pyridinium derivative that contains a styryl group at the 2-position and a methyl group at the 1-position. This compound has been extensively studied for its biological and chemical properties, making it a promising candidate for various research applications.

Wirkmechanismus

The mechanism of action of 2-Styryl-1-methylpyridinium is complex and varies depending on the specific application. In biochemistry, 2-Styryl-1-methylpyridinium inhibits the activity of acetylcholinesterase by binding to the active site of the enzyme. This inhibition leads to an accumulation of acetylcholine in the synapse, resulting in increased nerve transmission.
In pharmacology, 2-Styryl-1-methylpyridinium has been shown to induce apoptosis, or programmed cell death, in cancer cells. This induction is thought to be mediated through the activation of caspase enzymes and the inhibition of anti-apoptotic proteins.
Biochemical and Physiological Effects:
2-Styryl-1-methylpyridinium has been shown to exhibit a variety of biochemical and physiological effects, including inhibition of acetylcholinesterase activity, induction of apoptosis in cancer cells, and antimicrobial activity. Additionally, 2-Styryl-1-methylpyridinium has been shown to exhibit fluorescence properties, making it a potential candidate for use in optical materials.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-Styryl-1-methylpyridinium in lab experiments is its potent biological activity, making it a promising candidate for the development of new drugs and therapies. Additionally, 2-Styryl-1-methylpyridinium is relatively easy to synthesize, making it a cost-effective option for researchers.
One limitation of using 2-Styryl-1-methylpyridinium in lab experiments is its potential toxicity. 2-Styryl-1-methylpyridinium has been shown to exhibit cytotoxic effects in some cell lines, which may limit its potential use in certain applications. Additionally, 2-Styryl-1-methylpyridinium is not currently approved for use in humans, which may limit its potential use in clinical settings.

Zukünftige Richtungen

There are numerous future directions for research involving 2-Styryl-1-methylpyridinium. One potential avenue of research is the development of new drugs and therapies based on the biological activity of 2-Styryl-1-methylpyridinium. Additionally, further studies are needed to determine the potential toxicity of 2-Styryl-1-methylpyridinium and its suitability for use in clinical settings. Finally, research into the optical properties of 2-Styryl-1-methylpyridinium may lead to the development of new materials for use in optical devices.

Synthesemethoden

2-Styryl-1-methylpyridinium can be synthesized through a variety of methods, including the reaction of 2-vinylpyridine with methyl iodide in the presence of a base, such as potassium carbonate. This reaction results in the formation of 2-Styryl-1-methylpyridinium as the primary product. Other methods include the reaction of 2-chloropyridine with vinyl magnesium bromide, followed by methylation with methyl iodide.

Wissenschaftliche Forschungsanwendungen

2-Styryl-1-methylpyridinium has been studied extensively for its potential applications in various fields, including biochemistry, pharmacology, and materials science. In biochemistry, 2-Styryl-1-methylpyridinium has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. This inhibition can lead to the potential treatment of Alzheimer's disease and other neurodegenerative disorders.
In pharmacology, 2-Styryl-1-methylpyridinium has been shown to exhibit potent antitumor activity, making it a potential candidate for the development of new anticancer drugs. Additionally, 2-Styryl-1-methylpyridinium has been shown to possess antimicrobial properties, making it a promising candidate for the development of new antibiotics.
In materials science, 2-Styryl-1-methylpyridinium has been studied for its potential use as a photosensitizer in dye-sensitized solar cells. This compound has also been shown to exhibit fluorescence properties, making it a potential candidate for use in optical materials.

Eigenschaften

Produktname

2-Styryl-1-methylpyridinium

Molekularformel

C14H14N+

Molekulargewicht

196.27 g/mol

IUPAC-Name

1-methyl-2-[(E)-2-phenylethenyl]pyridin-1-ium

InChI

InChI=1S/C14H14N/c1-15-12-6-5-9-14(15)11-10-13-7-3-2-4-8-13/h2-12H,1H3/q+1/b11-10+

InChI-Schlüssel

DPFSUMYBQCUYEJ-ZHACJKMWSA-N

Isomerische SMILES

C[N+]1=CC=CC=C1/C=C/C2=CC=CC=C2

SMILES

C[N+]1=CC=CC=C1C=CC2=CC=CC=C2

Kanonische SMILES

C[N+]1=CC=CC=C1C=CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.